molecular formula C7H11NO3 B12092804 (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid

Cat. No.: B12092804
M. Wt: 157.17 g/mol
InChI Key: FQRTVGXATBBMPJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid is a six-membered piperidine derivative characterized by a ketone group at position 2, a methyl group at position 1, and a carboxylic acid substituent at position 4 with an R-configuration (Figure 1). Its polar carboxylic acid and oxo groups enhance solubility in aqueous environments, while the methyl group may modulate lipophilicity, influencing membrane permeability in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4R)-1-methyl-2-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

FQRTVGXATBBMPJ-RXMQYKEDSA-N

Isomeric SMILES

CN1CC[C@H](CC1=O)C(=O)O

Canonical SMILES

CN1CCC(CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthetic routes for preparing (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid involve several steps. One common approach is through the oxidation of a suitable precursor. Here are the key steps:

    Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.

    Oxidation: Perform oxidation using appropriate reagents (e.g., potassium permanganate, chromic acid, or other oxidizing agents) to introduce the carboxylic acid group.

    Isolation and Purification: Isolate the product and purify it using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: It can be oxidized further to form other functional groups.

    Esterification: Reacting with alcohols to form esters.

    Amide Formation: Reacting with amines to form amides.

Common reagents used in these reactions include oxidizing agents, acid chlorides, and amines. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Reactions

This compound has the chemical formula C6H11NO3C_6H_{11}NO_3 and is characterized by its amino group (-NH₂) attached to the gamma carbon atom. It can undergo several chemical reactions, including:

  • Oxidation : This can lead to the formation of other functional groups.
  • Esterification : The compound can react with alcohols to form esters.
  • Amide Formation : It can react with amines to produce amides.

These reactions are facilitated by common reagents such as oxidizing agents, acid chlorides, and amines. The specific products formed depend on the reaction conditions employed.

Organic Synthesis

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid is extensively used as a building block in organic synthesis. Its ability to participate in various chemical transformations makes it valuable for creating more complex molecules. Researchers utilize this compound in the development of pharmaceuticals and agrochemicals due to its structural versatility.

Biological Studies

The compound is being investigated for its interactions with enzymes and proteins, which may reveal insights into its biological activity. Preliminary studies suggest that it could modulate specific enzymatic pathways, potentially leading to therapeutic applications.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is studied for its potential therapeutic effects. It has shown promise in modulating biological processes that are relevant to disease mechanisms, particularly in cancer and infectious diseases. For instance, its derivatives have been explored as inhibitors for various targets, including proteases involved in viral replication .

Case Study 1: Antiviral Activity

A study highlighted the role of compounds similar to this compound in developing second-generation oral inhibitors targeting the SARS-CoV-2 main protease. These compounds demonstrated significant antiviral activity, showcasing the potential of this class of compounds in treating viral infections .

Case Study 2: Cancer Treatment

Research involving spirooxindoles, which share structural similarities with this compound, revealed their efficacy as potent inhibitors of MDM2—a protein that regulates tumor suppressor p53. Modifications to these compounds improved their binding affinity and cellular potency, suggesting that derivatives of this compound could be explored further for cancer therapeutics .

Mechanism of Action

The exact mechanism by which (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid exerts its effects depends on the context. It may interact with specific molecular targets, affecting cellular processes or signaling pathways. Further research is needed to fully elucidate its mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and applications of (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid and related compounds:

Compound Name Ring Type Substituents Stereochemistry Key Properties Applications/Notes References
This compound Piperidine 1-Methyl, 2-oxo, 4-carboxylic acid 4R Polar due to carboxylic acid and oxo groups; moderate lipophilicity from methyl Pharmaceutical intermediate for chiral drug synthesis N/A
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Imidazolidine 1-Methyl, 2-oxo, 4-carboxylic acid S Five-membered ring; crystallographic data available Studied for solid-state properties and hydrogen-bonding networks
(4S)-4-Carboxy-5,5-dimethylthiazolidine Thiazolidine 4-Carboxy, 5,5-dimethyl 4S Sulfur-containing ring; increased steric hindrance Potential use in β-lactam antibiotics or enzyme inhibitors
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate Oxazolidine 2-Oxo, 4-methyl ester 4R Ester group increases volatility; hydrolytically sensitive Intermediate in peptidomimetic synthesis
(2R,4R)-4-Methylpiperidine-2-carboxylic acid Piperidine 4-Methyl, 2-carboxylic acid 2R,4R Lacks oxo group; reduced hydrogen-bonding capacity Model compound for studying stereochemical effects in organic reactions
1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid Piperidine (fused with pyrimidine) 4-Carboxylic acid, pyrimidinone substituent N/A Extended conjugation; potential π-stacking interactions Candidate for kinase inhibitors or nucleic acid analogs

Key Observations

Ring Size and Heteroatoms :

  • Piperidine derivatives (6-membered) generally exhibit greater conformational flexibility compared to imidazolidine (5-membered) or oxazolidine (5-membered with oxygen) .
  • Thiazolidine’s sulfur atom () may enhance metal-binding capacity or alter electronic properties, making it relevant in metalloenzyme inhibition .

Carboxylic acid vs. ester groups (e.g., methyl ester in ) influence solubility and metabolic stability; esters are often prodrug candidates .

Stereochemical Considerations :

  • The 4R configuration in the target compound may lead to distinct biological interactions compared to the S-configuration in imidazolidine derivatives (), emphasizing the role of chirality in drug-receptor binding.

Biological and Synthetic Relevance :

  • Compounds with fused heterocycles (e.g., ) demonstrate expanded applications in targeting nucleic acids or enzymes due to planar aromatic systems .

Biological Activity

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including its role as an intermediate in drug synthesis and its interaction with biological targets.

The chemical formula for this compound is C7H11NO3C_7H_{11}NO_3. Its structural characteristics contribute to its biological activity, particularly its ability to interact with specific receptors and enzymes.

Biological Activity Overview

  • Mechanism of Action : The compound has been shown to interact with P-glycoprotein (P-gp), a critical efflux transporter involved in drug absorption and distribution. Studies indicate that this compound can stimulate ATPase activity in P-gp, suggesting it may act as a substrate or inhibitor, influencing drug resistance mechanisms in cancer cells .
  • Pharmacological Effects :
    • Anticancer Activity : Research has indicated that derivatives of piperidine, including this compound, exhibit cytotoxic effects on various cancer cell lines. These effects are often linked to the induction of apoptosis and inhibition of cell proliferation .
    • Neuropharmacological Effects : Piperidine derivatives have been studied for their potential neuroprotective effects. The compound may influence neurotransmitter systems, making it a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
P-glycoprotein ModulationStimulates ATPase activity, influencing drug transport
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential modulation of neurotransmitter systems

Case Study 1: Interaction with P-glycoprotein

A study conducted on the interaction of various piperidine derivatives with P-gp revealed that this compound effectively increased ATPase activity in membrane vesicles expressing P-gp. This suggests a mechanism by which the compound may reverse multidrug resistance in cancer therapies .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase activation and mitochondrial membrane potential disruption .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid, and what key reaction parameters influence stereochemical outcomes?

  • Methodology : Common synthetic routes involve cyclization of precursor amino acids or keto acids, with stereochemical control achieved through chiral auxiliaries or asymmetric catalysis. For example, condensation reactions (e.g., between aldehydes and aminopyridines) followed by cyclization under acidic or basic conditions are typical. Key parameters include solvent polarity (DMF or toluene), temperature gradients, and catalyst selection (e.g., palladium for cross-coupling steps). Absolute configuration can be confirmed using X-ray crystallography with chiral starting materials, as demonstrated in related piperidine derivatives .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodology : X-ray crystallography is the gold standard for determining absolute configuration and hydrogen-bonding networks. For instance, related compounds adopt non-planar conformations (e.g., envelope conformations in piperidine derivatives) with hydrogen-bonding interactions stabilizing the structure. Complementary techniques include NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D-COSY) to resolve stereoisomers and FT-IR to confirm functional groups like the carboxylic acid and ketone moieties .

Q. What enzyme inhibition profiles are associated with this compound, and how are these assays designed?

  • Methodology : Enzyme inhibition studies (e.g., against glycosidases or proteases) use spectrophotometric assays measuring substrate conversion rates. For example, α-glucosidase inhibition can be tested using p-nitrophenyl glycoside substrates, where the release of p-nitrophenol is monitored at 405 nm. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots. Positive controls (e.g., DNJ derivatives) and negative controls (buffer-only reactions) are critical for data validation .

Advanced Research Questions

Q. How can chiral purity be optimized during the synthesis of this compound, particularly in asymmetric catalysis or enzymatic resolution?

  • Methodology : Asymmetric catalysis with chiral ligands (e.g., BINAP or Salen complexes) or enzymatic resolution using lipases/esterases can enhance enantiomeric excess (ee). For instance, kinetic resolution of racemic mixtures via selective ester hydrolysis (e.g., using Candida antarctica lipase B) has been effective in related systems. Reaction conditions (pH, temperature) must be optimized using Design of Experiments (DoE) to maximize ee (>98%) .

Q. What strategies resolve contradictions in enzyme inhibition data for this compound across different assay systems?

  • Methodology : Discrepancies may arise from assay-specific factors (e.g., substrate affinity, pH sensitivity). Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) and molecular docking simulations can clarify binding mechanisms. Statistical analysis (e.g., ANOVA for inter-assay variability) and standardized positive controls (e.g., acarbose for glycosidases) improve reproducibility .

Q. How can hydrogen-bonding networks and crystal packing of this compound be analyzed to predict solubility and stability?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., O–H···O and N–H···O bonds) that influence solubility. Hirshfeld surface analysis quantifies interaction types, while thermal gravimetric analysis (TGA) assesses stability. Computational tools (e.g., COSMO-RS) predict solubility parameters based on crystal lattice energy .

Q. What advanced chromatographic methods are suitable for purity analysis of this compound in complex matrices?

  • Methodology : Reverse-phase HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Mobile phases often combine methanol/water with ion-pairing agents (e.g., tetrabutylammonium hydroxide) adjusted to pH 5.5 for optimal peak symmetry. UPLC-MS/MS provides high sensitivity for trace impurities (<0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.